

# Application Notes and Protocols: Measurement of Cardiovascular Outcomes in the GRADE Trial

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: gradex

Cat. No.: B1178969

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed overview of the methodologies and quantitative data related to the measurement of cardiovascular outcomes in the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study.

## Introduction

The GRADE trial was a multicenter, randomized, parallel-group clinical trial designed to compare the effectiveness of four commonly used glucose-lowering medications when added to metformin in patients with type 2 diabetes.<sup>[1]</sup> Although the primary endpoint was glycemic control, the study also systematically collected and adjudicated a range of prespecified secondary cardiovascular outcomes.<sup>[2][3]</sup> This was crucial as cardiovascular disease is a major cause of morbidity and mortality in this patient population.<sup>[4][5]</sup> The study enrolled 5,047 participants with a mean age of 57.2 years and a mean duration of diabetes of 4.0 years, who were followed for a median of 5 years.<sup>[5][6]</sup> The cohort was considered at a relatively low baseline cardiovascular risk.<sup>[4][5]</sup>

## Experimental Protocols

### Study Population and Treatment Arms

Participants in the GRADE trial had type 2 diabetes for less than 10 years and were already being treated with metformin.<sup>[1]</sup> They were randomly assigned to one of four treatment groups to be added to their ongoing metformin therapy:

- Insulin glargine U-100: A long-acting insulin analog.[\[1\]](#)
- Glimepiride: A sulfonylurea.[\[1\]](#)
- Liraglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist.[\[1\]](#)
- Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor.[\[1\]](#)

## Data Collection and Follow-up

Participants were evaluated every three months.[\[1\]](#) During these visits, information on medical history, medication use, weight, and blood pressure was collected.[\[2\]](#) Cardiovascular events and procedures that occurred during the study period were documented at each visit.[\[2\]](#)

## Adjudication of Cardiovascular Events

A standardized process of clinical endpoint adjudication was implemented to ensure the consistency and accuracy of the cardiovascular outcome data.[\[7\]](#) This process typically involves a Clinical Endpoint Committee (CEC), a group of expert reviewers who are blinded to the treatment allocation.[\[7\]](#)[\[8\]](#) The CEC's role is to review potential cardiovascular events reported by site investigators and determine if they meet the prespecified trial definitions.[\[8\]](#) This process is particularly important for more nuanced endpoints like myocardial infarction or unstable angina to reduce misclassification and bias.[\[8\]](#) While the specific operational details of the GRADE trial's CEC are not publicly detailed, the systematic collection and adjudication of cardiovascular events were key features of the study's methodology.[\[2\]](#)

## Prespecified Cardiovascular Outcomes

The GRADE trial assessed a range of prespecified composite cardiovascular outcomes, building upon the standard 3-point Major Adverse Cardiovascular Event (MACE) definition. The hierarchical structure of these composite endpoints is as follows:

- MACE-3: A composite of nonfatal myocardial infarction (MI), nonfatal stroke, and cardiovascular death.[\[2\]](#)[\[9\]](#)
- MACE-4: MACE-3 plus hospitalization for unstable angina.[\[2\]](#)[\[9\]](#)
- MACE-5: MACE-4 plus coronary revascularization.[\[2\]](#)[\[9\]](#)

- MACE-6: MACE-5 plus hospitalization for heart failure (HHF).[2][9]
- Any CVD: A broad composite including MACE, unstable angina requiring hospitalization, revascularization in any arterial bed, or hospitalization for heart failure.[2]

The individual components of these composites were also analyzed separately.[2]

## Data Presentation

The following tables summarize the key quantitative data on cardiovascular outcomes from the GRADE trial.

Table 1: Comparison of Liraglutide to Other Treatment Groups Combined (Time-to-First Event)

| Outcome                           | Hazard Ratio (95% CI) | P-value |
|-----------------------------------|-----------------------|---------|
| MACE-5                            | 0.70 (0.54 - 0.91)    | 0.021   |
| MACE-6                            | 0.70 (0.55 - 0.90)    | 0.021   |
| Hospitalization for Heart Failure | 0.49 (0.28 - 0.86)    | 0.022   |

Data from pairwise comparisons of the four treatment groups for the cumulative incidence of first MACE-3, MACE-4, MACE-5, or MACE-6 did not show statistically significant differences.[4][5][6]

Table 2: Comparison of Recurrent MACE-6 Events (Rate Ratio vs. Liraglutide)

| Treatment Group | Rate Ratio (95% CI) |
|-----------------|---------------------|
| Glimepiride     | 1.61 (1.13 - 2.29)  |
| Sitagliptin     | 1.75 (1.24 - 2.48)  |

Table 3: Incidence of Any Cardiovascular Disease (Events per 100 Participant-Years)

| Treatment Group  | Incidence Rate |
|------------------|----------------|
| Insulin Glargine | 1.9            |
| Glimepiride      | 1.9            |
| Liraglutide      | 1.4            |
| Sitagliptin      | 2.0            |

There was a significantly lower hazard ratio for any cardiovascular disease in the liraglutide group (0.7, 95% CI 0.6-0.9) when compared to the other groups combined.[3]

## Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the measurement and adjudication of cardiovascular outcomes in the GRADE trial.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cardiovascular Outcomes of Glycemia Reduction in Type 2 Diabetes: Key Points - American College of Cardiology [acc.org]
- 2. ahajournals.org [ahajournals.org]
- 3. repository.niddk.nih.gov [repository.niddk.nih.gov]
- 4. Cardiovascular Outcomes in GRADE (Glycemia Reduction Approaches in Type 2 Diabetes: A Comparative Effectiveness Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Cardiovascular Outcomes in GRADE (Glycemia Reduction Approaches in Typ" by Jennifer B. Green, Brendan M. Everett et al. [repository.lsu.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. When do we need clinical endpoint adjudication in clinical trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endpoint adjudication in cardiovascular clinical trials [ouci.dntb.gov.ua]
- 9. gpnotebook.com [gpnotebook.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Measurement of Cardiovascular Outcomes in the GRADE Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178969#measurement-of-cardiovascular-outcomes-in-the-grade-trial]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)